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molecular formula C16H14O2S B8350162 a-(2-Benzo[b]thienyl)-4-methoxybenzyl alcohol

a-(2-Benzo[b]thienyl)-4-methoxybenzyl alcohol

Cat. No. B8350162
M. Wt: 270.3 g/mol
InChI Key: YMLWFSMDLYCBCG-UHFFFAOYSA-N
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Patent
US05594021

Procedure details

α-(2-benzo[b]thienyl)-4-methyoxybenzyl alcohol was prepared by the method of Example 40A with benzo[b]thiophene (7.5 mmoles. 1.0 g), t-BuLi (1.7 m, 10.4 mmoles, 6.1 ml), 4-methoxy-benzaldehyde (8.9 mmoles, 1.1 ml) and THF (20 ml). Flash chromatography (20% ethyl acetate/hexanes) provided 1.75 g (87%) of a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.[Li]C(C)(C)C.[CH3:15][O:16][C:17]1[CH:24]=[CH:23][C:20]([CH:21]=[O:22])=[CH:19][CH:18]=1>C1COCC1>[S:1]1[C:5]([CH:21]([OH:22])[C:20]2[CH:23]=[CH:24][C:17]([O:16][CH3:15])=[CH:18][CH:19]=2)=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Name
Quantity
6.1 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
1.1 mL
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1C(C1=CC=C(C=C1)OC)O)C=CC=C2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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